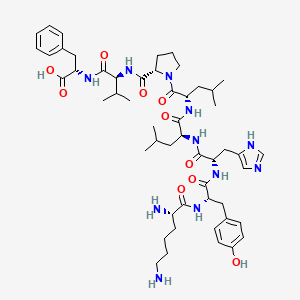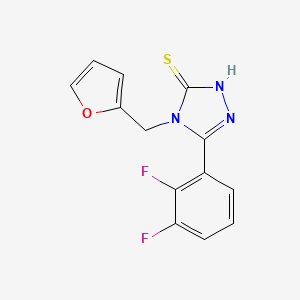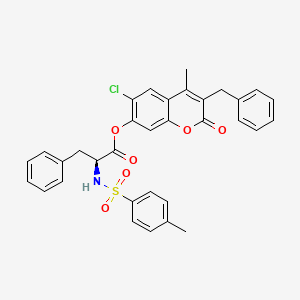
C33H28ClNO6S
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El compuesto con la fórmula molecular C33H28ClNO6S es una molécula orgánica compleja. Este compuesto se caracteriza por su estructura única, que incluye un átomo de cloro, un átomo de nitrógeno y un átomo de azufre, junto con múltiples átomos de oxígeno. Se utiliza en diversas aplicaciones de investigación científica debido a sus propiedades químicas distintivas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de C33H28ClNO6S implica múltiples pasos, incluida la formación de compuestos intermedios. El proceso normalmente comienza con la preparación de una estructura central, seguida de la introducción de grupos funcionales a través de diversas reacciones químicas. Las rutas sintéticas comunes incluyen:
Reacciones de reducción: Estas se utilizan para introducir grupos hidroxilo en la molécula.
Reacciones de sustitución: El cloro y otros grupos funcionales se introducen a través de reacciones de sustitución.
Reacciones de oxidación: Estas se emplean para introducir grupos carbonilo en la molécula.
Métodos de producción industrial
La producción industrial de This compound implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso normalmente incluye:
Reactores por lotes: Utilizados para la síntesis controlada del compuesto.
Reactores de flujo continuo: Empleados para la producción a gran escala para mantener una calidad y un rendimiento consistentes.
Análisis De Reacciones Químicas
Tipos de reacciones
C33H28ClNO6S: experimenta diversas reacciones químicas, que incluyen:
Oxidación: Convierte los grupos hidroxilo en grupos carbonilo.
Reducción: Reduce los grupos carbonilo a grupos hidroxilo.
Sustitución: Introduce o reemplaza grupos funcionales como el cloro o los grupos hidroxilo.
Reactivos y condiciones comunes
Agentes oxidantes: Como el permanganato de potasio o el trióxido de cromo.
Agentes reductores: Como el borohidruro de sodio o el hidruro de litio y aluminio.
Reactivos de sustitución: Incluidos los halógenos y otros nucleófilos.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, las reacciones de oxidación suelen producir compuestos que contienen carbonilo, mientras que las reacciones de reducción producen compuestos que contienen hidroxilo.
Aplicaciones Científicas De Investigación
C33H28ClNO6S: tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:
Química: Se utiliza como reactivo en diversas reacciones de síntesis orgánica.
Biología: Se emplea en el estudio de vías bioquímicas e interacciones enzimáticas.
Medicina: Se investiga por sus posibles efectos terapéuticos y como candidato a fármaco.
Industria: Se utiliza en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de C33H28ClNO6S implica su interacción con objetivos y vías moleculares específicos. Puede unirse a enzimas o receptores, alterando su actividad y provocando diversos efectos biológicos. Las vías y objetivos exactos dependen de la aplicación y el contexto específicos en los que se utiliza el compuesto.
Comparación Con Compuestos Similares
C33H28ClNO6S: se puede comparar con otros compuestos similares para destacar su singularidad. Los compuestos similares incluyen aquellos con estructuras moleculares comparables pero diferentes grupos funcionales o átomos. Por ejemplo:
C33H28ClNO6: Carece del átomo de azufre, lo que lleva a diferentes propiedades químicas.
C33H28ClNO5S: Tiene un átomo de oxígeno menos, lo que afecta su reactividad y aplicaciones.
La combinación única de grupos funcionales y átomos en This compound lo hace distinto y valioso para aplicaciones de investigación científica específicas.
Propiedades
Fórmula molecular |
C33H28ClNO6S |
|---|---|
Peso molecular |
602.1 g/mol |
Nombre IUPAC |
(3-benzyl-6-chloro-4-methyl-2-oxochromen-7-yl) (2S)-2-[(4-methylphenyl)sulfonylamino]-3-phenylpropanoate |
InChI |
InChI=1S/C33H28ClNO6S/c1-21-13-15-25(16-14-21)42(38,39)35-29(18-24-11-7-4-8-12-24)33(37)41-31-20-30-26(19-28(31)34)22(2)27(32(36)40-30)17-23-9-5-3-6-10-23/h3-16,19-20,29,35H,17-18H2,1-2H3/t29-/m0/s1 |
Clave InChI |
WRRFGWWCSWITKD-LJAQVGFWSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CC2=CC=CC=C2)C(=O)OC3=C(C=C4C(=C(C(=O)OC4=C3)CC5=CC=CC=C5)C)Cl |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CC=CC=C2)C(=O)OC3=C(C=C4C(=C(C(=O)OC4=C3)CC5=CC=CC=C5)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Pyridinamine, 4-(5-chloro-1H-pyrrolo[2,3-b]pyridin-4-yl)-](/img/structure/B12624894.png)
![[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-[2-(4-hydroxyphenyl)ethylamino]-4-oxobutanoate](/img/structure/B12624896.png)
![(4R)-4-Ethyl-2-[6-(tetradecyloxy)naphthalen-2-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B12624911.png)
![3-[Dimethyl(phenyl)silyl]-1-phenyl-4,5-dihydro-1H-pyrazole](/img/structure/B12624923.png)
![N-{4-[(Benzyloxy)methyl]cyclohexyl}cycloheptanamine](/img/structure/B12624929.png)
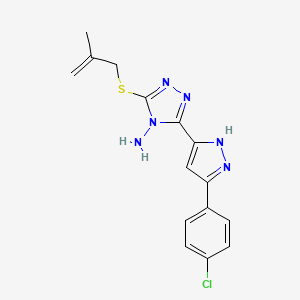
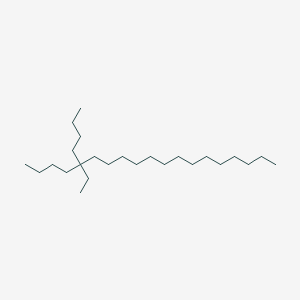
![Phenyl(4-{[4-(2-phenylethyl)piperazin-1-yl]methyl}phenyl)methanone](/img/structure/B12624946.png)
![Tert-butyl 2-{[(4-chlorophenyl)methyl]amino}acetate](/img/structure/B12624964.png)
![3-[(5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy]-N-phenylbenzamide](/img/structure/B12624966.png)
![{2-[([1,1'-Biphenyl]-4-yl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B12624975.png)

